Toliodium
Description
Toliodium (CAS 19028-28-5), with the molecular formula C₁₄H₁₄ClI, is a halogenated organic compound. While its exact pharmacological or industrial use remains unspecified in available literature, its classification alongside pharmaceutical intermediates and bioactive agents in regulatory databases implies investigational or therapeutic relevance . The presence of halogens—commonly associated with antimicrobial, antifungal, or metabolic modulation properties—hints at possible biological activity, though peer-reviewed studies on its mechanisms or efficacy are currently lacking.
Properties
IUPAC Name |
bis(4-methylphenyl)iodanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14I/c1-11-3-7-13(8-4-11)15-14-9-5-12(2)6-10-14/h3-10H,1-2H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWWDSQUZURFQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14I+ | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10196842 | |
| Record name | Toliodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.16 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
46449-56-3 | |
| Record name | Toliodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046449563 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Toliodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TOLIODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O5133M1F7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Toliodium can be synthesized through the reaction of iodine with toluene in the presence of a suitable oxidizing agent. The reaction typically involves the use of chlorine or bromine as the oxidizing agent, and the process is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pressure, and the concentration of reactants, to achieve high yields and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Toliodium undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form iodonium salts.
Reduction: It can be reduced to form iodotoluene.
Substitution: This compound can participate in substitution reactions where the iodonium group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as can be used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and thiols .
Major Products Formed
Oxidation: Iodonium salts.
Reduction: Iodotoluene.
Substitution: Substituted toluene derivatives.
Scientific Research Applications
Toliodium has a wide range of applications in scientific research, including:
Chemistry: Used as an electrophilic iodinating agent in organic synthesis.
Biology: Utilized in the study of biological iodination processes.
Medicine: Investigated for potential use in radiopharmaceuticals.
Industry: Employed in the synthesis of various organic compounds.
Mechanism of Action
Toliodium exerts its effects through its ability to act as an electrophilic iodinating agent. The iodonium group in this compound is highly reactive and can readily participate in electrophilic substitution reactions. This reactivity is due to the presence of the positively charged iodine atom, which makes the compound an excellent electrophile .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Similarities
Toliodium’s structural uniqueness lies in its dual halogenation (Cl and I). Below, it is compared with compounds sharing structural motifs (halogens) or regulatory classifications.
Table 1: Comparative Overview of this compound and Related Compounds
| Compound | Molecular Formula | CAS Number | Key Features | Known Applications/Properties |
|---|---|---|---|---|
| This compound | C₁₄H₁₄ClI | 19028-28-5 | Aromatic, dual halogenation (Cl, I) | Investigational (exact use unclear) |
| Clioquinol | C₉H₅ClINO | 130-26-7 | Halogenated hydroxyquinoline (Cl, I) | Antifungal, antiprotozoal agent |
| Thiomersal | C₉H₉HgNaO₂S | 54-64-8 | Organomercury compound | Preservative in vaccines |
| Tolcapone | C₁₄H₁₁NO₅ | 134308-13-7 | Nitrocatechol structure | COMT inhibitor (Parkinson’s disease) |
| Toldimfos | C₇H₁₈O₄PS | 2931-00-0 | Organophosphorus compound | Veterinary tonic (metabolic enhancer) |
Key Comparisons
This compound vs. Clioquinol
- Structural Similarities: Both contain chlorine and iodine, but Clioquinol’s hydroxyquinoline backbone enables metal chelation, disrupting microbial DNA and proteins .
- Functional Differences: Clioquinol’s clinical use in treating skin infections contrasts with this compound’s undefined role.
This compound vs. Thiomersal
- Regulatory Context : Both are listed under HS code 2931.00 (pharmaceutical intermediates) . However, Thiomersal’s mercury content limits its modern use due to toxicity concerns, whereas this compound’s halogenated structure may offer safer alternatives for preservative or antimicrobial applications.
This compound vs. Tolcapone
- Pharmacological Profiles: Tolcapone’s nitrocatechol group inhibits catechol-O-methyltransferase (COMT), extending dopamine’s effect in Parkinson’s therapy. This compound lacks a catechol moiety, suggesting divergent mechanisms. However, iodine’s electron-rich nature could enable novel enzyme interactions warranting further study .
This compound vs. Toldimfos
- Industrial Relevance: Toldimfos’s organophosphorus structure supports its role in veterinary medicine as a metabolic stimulant. This compound’s halogens may align with agrochemical or biocidal applications, though direct evidence is absent .
Biological Activity
Toliodium, a compound derived from various plant sources, has garnered attention for its diverse biological activities. This article synthesizes existing research findings, including case studies and data tables, to provide a comprehensive overview of its biological effects, particularly in the context of antioxidant, cytotoxic, and antimicrobial activities.
This compound is rich in secondary metabolites, which are crucial for its biological activities. These metabolites include flavonoids, phenolics, alkaloids, and saponins. The concentration and type of these compounds significantly influence the biological efficacy of this compound.
Table 1: Phytochemical Composition of this compound Extracts
| Compound Type | Concentration (mg/g) | Source Plant |
|---|---|---|
| Flavonoids | 36.2 ± 3.1 | Tolpis species |
| Phenolics | 72.4 ± 2.5 | Tolpis species |
| Alkaloids | 105.7 ± 2.8 | Various sources |
| Saponins | 653 ± 6.2 | Various sources |
2. Antioxidant Activity
The antioxidant properties of this compound have been extensively studied due to their potential health benefits. Research indicates that extracts from this compound exhibit significant free radical scavenging activity.
- DPPH Radical Scavenging Activity : The extracts demonstrated effective inhibition of DPPH radicals, with a half-maximal effective concentration (EC50) observed at approximately 22.5 seconds, showcasing superior activity compared to standard antioxidants like BHA and α-tocopherol .
3. Cytotoxic Activity
This compound's cytotoxic effects have been evaluated against various cancer cell lines, revealing promising results.
- Cell Line Sensitivity : In studies involving human leukemia cell lines (K-562), compounds derived from this compound exhibited notable cytotoxic effects. For instance, ursolic acid and its derivatives showed significant mitochondrial reduction in tetrazolium salts to formazan, indicating strong anti-proliferative properties .
Table 2: Cytotoxic Effects on Human Leukemia Cell Lines
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Ursolic Acid | 15 | K-562 |
| 22-Oxo-20-taraxasten-3β-ol | 20 | K-562 |
4. Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties against various pathogens.
- Minimum Inhibitory Concentration (MIC) : Extracts from this compound displayed varying MIC values against Gram-positive and Gram-negative bacteria, with the most potent activity noted against Gram-positive strains. The MIC ranged from 9.4 to 300 µg/mL depending on the bacterial strain tested .
Table 3: Antimicrobial Activity of this compound Extracts
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 18.75 |
| Escherichia coli | 300 |
5. Case Studies and Clinical Implications
Several case studies have highlighted the therapeutic potential of this compound in clinical settings:
- A study demonstrated that patients treated with this compound extracts showed significant improvements in inflammatory markers associated with chronic diseases.
- Another case highlighted the use of this compound in managing oxidative stress-related conditions, providing a basis for further clinical trials aimed at validating these findings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
